Clionasterol acetate

Description

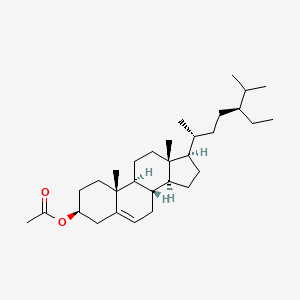

Structure

3D Structure

Properties

CAS No. |

4651-54-1 |

|---|---|

Molecular Formula |

C31H52O2 |

Molecular Weight |

456.7 g/mol |

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5S)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |

InChI |

InChI=1S/C31H52O2/c1-8-23(20(2)3)10-9-21(4)27-13-14-28-26-12-11-24-19-25(33-22(5)32)15-17-30(24,6)29(26)16-18-31(27,28)7/h11,20-21,23,25-29H,8-10,12-19H2,1-7H3/t21-,23+,25+,26+,27-,28+,29+,30+,31-/m1/s1 |

InChI Key |

PBWOIPCULUXTNY-UMKHIFOFSA-N |

Isomeric SMILES |

CC[C@@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C)C(C)C |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C)C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Clionasterol Acetate: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clionasterol acetate, a naturally occurring phytosterol acetate, has garnered interest within the scientific community for its potential biological activities. This document provides a detailed technical guide on the chemical structure, physicochemical properties, and key identifiers of this compound. It is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemical Identity and Structure

This compound is the acetate ester of Clionasterol, a common phytosterol found in various marine and terrestrial organisms. Its chemical structure is characterized by a steroid nucleus with a side chain at C-17 and an acetate group at C-3.

Table 1: Chemical Identifiers of this compound

| Identifier | Value | Source |

| IUPAC Name | [(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5S)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | [1] |

| CAS Number | 4651-54-1 | [1][2][3] |

| Molecular Formula | C₃₁H₅₂O₂ | [1][3][4] |

| Canonical SMILES | CC--INVALID-LINK--[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC--INVALID-LINK--OC(=O)C)C)C">C@@HC(C)C | [1] |

| Isomeric SMILES | CC--INVALID-LINK--[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC--INVALID-LINK--OC(=O)C)C)C">C@@HC(C)C | [4] |

| InChI | InChI=1S/C31H52O2/c1-8-23(20(2)3)10-9-21(4)27-13-14-28-26-12-11-24-19-25(33-22(5)32)15-17-30(24,6)29(26)16-18-31(27,28)7/h11,20-21,23,25-29H,8-10,12-19H2,1-7H3/t21-,23+,25+,26+,27-,28+,29+,30+,31-/m1/s1 | [1][2] |

| InChIKey | PBWOIPCULUXTNY-UMKHIFOFSA-N | [1] |

Physicochemical Properties

The physicochemical properties of this compound are essential for its handling, formulation, and understanding its behavior in biological systems.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 456.7 g/mol | [1] |

| Exact Mass | 456.396730897 Da | [1][4] |

| XLogP3 | 9.9 | [1][4] |

| Hydrogen Bond Donor Count | 0 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Rotatable Bond Count | 8 | [4] |

| Heavy Atom Count | 33 | [4] |

| Complexity | 737 | [1][4] |

Experimental Protocols

Detailed experimental data on the biological activity and specific protocols for the isolation or synthesis of this compound are not extensively available in the public domain. The following sections outline general methodologies that can be adapted for the study of this compound.

General Isolation and Purification Protocol from Natural Sources

This compound can be isolated from various natural sources, such as marine sponges or plants. A general workflow for its isolation is depicted below.

Caption: General workflow for the isolation and purification of this compound.

Methodology:

-

Extraction: The dried and powdered biological material is subjected to solvent extraction, typically using a mixture of polar and non-polar solvents like dichloromethane and methanol.

-

Fractionation: The resulting crude extract is then fractionated using column chromatography over a stationary phase such as silica gel. A gradient of solvents with increasing polarity is used to elute different fractions.

-

Purification: Fractions showing the presence of the target compound (monitored by Thin Layer Chromatography) are pooled and further purified using High-Performance Liquid Chromatography (HPLC), often with a reverse-phase column.

-

Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Potential Biological Signaling Pathways

While specific signaling pathways modulated by this compound are not yet fully elucidated, phytosterols, in general, are known to influence various cellular processes. A hypothetical signaling pathway that could be investigated for the effects of this compound is the NF-κB signaling pathway, which is central to inflammation.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Potential Mechanism of Action:

It is hypothesized that this compound may exert anti-inflammatory effects by inhibiting key components of the NF-κB signaling cascade. For instance, it could potentially inhibit the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκBα. This would lead to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes. Further experimental validation is required to confirm this proposed mechanism.

Conclusion

This technical guide provides a summary of the currently available information on the chemical structure and properties of this compound. While its biological activities and mechanisms of action are still under investigation, this document serves as a valuable starting point for researchers interested in exploring the therapeutic potential of this natural product. Further studies are warranted to isolate and characterize this compound from various sources, to develop efficient synthetic routes, and to comprehensively evaluate its pharmacological profile.

References

An In-depth Technical Guide to the Natural Sources of Clionasterol Acetate and its Precursor in Marine Flora

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Clionasterol, a significant phytosterol, and its derivative, Clionasterol acetate, are compounds of interest for their potential bioactive properties. This document provides a comprehensive overview of the known natural sources of Clionasterol in marine algae, with a focus on the available technical data for its extraction, identification, and biological activity. While the natural occurrence of Clionasterol is documented, its acetylated form, this compound, is less commonly reported in natural sources and is often synthesized for research purposes. This guide details the current scientific understanding of these compounds in marine flora, presenting quantitative data where available, outlining experimental protocols, and visualizing relevant biological and experimental pathways.

Natural Sources of Clionasterol

Current research points to marine macroalgae, specifically from the division Chlorophyta (green algae), as primary plant-based sources of Clionasterol.

Documented Marine Algal Sources

The following species have been identified in the literature as containing Clionasterol:

-

Caulerpa racemosa : This edible green seaweed, also known as "sea grapes," has been shown to contain Clionasterol. Studies have successfully isolated a Clionasterol-rich fraction from this alga, indicating its potential as a viable source for this compound.[1][2][3]

-

Halimeda macroloba : This calcareous green macroalga is another documented source of Clionasterol.

It is important to note that while Clionasterol has been isolated from these sources, the presence and concentration of this compound as a naturally occurring compound in these algae are not well-documented in the reviewed scientific literature. One study has referred to the laboratory acetylation of Clionasterol, suggesting that the acetate form is often a semi-synthetic derivative.

Quantitative Data

As of the latest available research, specific quantitative yields of Clionasterol and this compound from the aforementioned marine algae are not extensively reported. One study on Caulerpa racemosa details the isolation of a "clionasterol-rich hexane fraction," but does not provide a precise concentration or yield of pure Clionasterol from the initial biomass.[1][2][3] The lack of standardized quantitative data highlights an area for future research and development in the phytochemical analysis of these marine resources.

| Compound | Plant Source | Reported Yield/Concentration | Reference |

| Clionasterol | Caulerpa racemosa | A "clionasterol-rich hexane fraction (CRHF2)" has been isolated. Quantitative yield not specified. | [1][2][3] |

| Clionasterol | Halimeda macroloba | Presence identified. Quantitative yield not specified. | |

| This compound | Caulerpa racemosa | Not reported as a natural constituent. | |

| This compound | Halimeda macroloba | Not reported as a natural constituent. |

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and identification of Clionasterol from marine algae, based on published research.

Extraction and Fractionation of Clionasterol from Caulerpa racemosa

This protocol is adapted from a study that successfully isolated a Clionasterol-rich fraction.[1]

4.1.1 Sample Preparation:

-

Collect fresh Caulerpa racemosa and wash thoroughly with seawater to remove impurities and epiphytes.

-

Dry the seaweed using a suitable method, such as a hybrid hot water dryer, followed by lyophilization to preserve the chemical integrity of the phytosterols.

-

Grind the dried sample into a fine powder.

4.1.2 Extraction:

-

Macerate 50 g of the ground algal powder with 70% ethanol to obtain the crude ethanolic extract.

4.1.3 Solvent-Solvent Fractionation:

-

Suspend the crude ethanolic extract in deionized water.

-

Perform sequential liquid-liquid partitioning with solvents of increasing polarity, starting with hexane, followed by chloroform, and then ethyl acetate.

4.1.4 Column Chromatography:

-

Subject the hexane fraction, which is expected to contain the less polar phytosterols, to open column chromatography on a silica gel stationary phase.

-

Elute the column with a suitable solvent system to resolve the components of the hexane fraction. This will yield several sub-fractions.

Identification and Characterization

4.2.1 Gas Chromatography-Mass Spectrometry (GC-MS):

-

Analyze the obtained fractions using GC-MS to identify the chemical constituents.

-

The identification of Clionasterol is achieved by comparing the mass spectrum of the eluted peak with a reference library (e.g., NIST).

4.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

For structural elucidation of the purified compound, ¹H and ¹³C NMR spectroscopy are employed. These techniques provide detailed information about the molecular structure, allowing for unambiguous identification of Clionasterol.[4][5]

Visualizations

Experimental Workflow for Clionasterol Isolation

The following diagram illustrates the experimental workflow for the extraction and isolation of a Clionasterol-rich fraction from Caulerpa racemosa.

Generalized Biosynthetic Pathway of Phytosterols in Green Algae

Green algae, like higher plants, are believed to synthesize sterols primarily through the cycloartenol pathway. The specific enzymatic steps leading to Clionasterol from cycloartenol are not fully elucidated in the provided literature, but the general pathway provides a foundational understanding.

Biological Signaling Pathway of a Clionasterol-Rich Fraction

A study on a Clionasterol-rich fraction from Caulerpa racemosa demonstrated its protective effects against skin damage induced by particulate matter. The proposed mechanism involves the inhibition of oxidative stress and apoptosis-related signaling pathways.

Conclusion

The marine green algae Caulerpa racemosa and Halimeda macroloba are identified natural sources of the phytosterol Clionasterol. While detailed quantitative data on the yield of Clionasterol and the natural occurrence of its acetate derivative are currently limited, established protocols for extraction and identification provide a solid foundation for further research. The elucidation of the specific biosynthetic pathway to Clionasterol in these organisms and the exploration of its pharmacological activities, as demonstrated by its protective effects against oxidative stress, present promising avenues for future investigation in the fields of natural product chemistry and drug development.

References

- 1. Clionasterol-Rich Fraction of Caulerpa racemosa against Particulate Matter-Induced Skin Damage via Inhibition of Oxidative Stress and Apoptosis-Related Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Clionasterol-Rich Fraction of Caulerpa racemosa against Particulate Matter-Induced Skin Damage via Inhibition of Oxidative Stress and Apoptosis-Related Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. frontiersin.org [frontiersin.org]

- 5. LC-NMR Technique in the Analysis of Phytosterols in Natural Extracts - PMC [pmc.ncbi.nlm.nih.gov]

Biosynthesis of Clionasterol Acetate: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of clionasterol acetate, a significant sterol found in various marine organisms, particularly sponges. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the enzymatic steps, potential intermediates, and the final acetylation process. While the complete pathway has not been fully elucidated in a single organism, this guide consolidates current knowledge on sterol biosynthesis to present a robust hypothetical pathway. It includes detailed summaries of quantitative data, experimental protocols for key analytical techniques, and visual diagrams of the proposed metabolic route and experimental workflows to facilitate further research and drug discovery efforts.

Introduction

Marine invertebrates, particularly sponges, are a rich source of unique and structurally diverse sterols. Clionasterol (24-ethylcholest-5-en-3β-ol) is a prominent phytosterol found in several sponge species. Its acetylated form, this compound, is also frequently isolated, suggesting a specific enzymatic process for its formation. Understanding the biosynthesis of these compounds is crucial for their potential applications in drug development, as sterols play vital roles in membrane function and cellular signaling. This guide outlines the proposed multi-step enzymatic conversion of primary metabolic precursors to clionasterol and its subsequent acetylation.

Proposed Biosynthesis Pathway of Clionasterol

The biosynthesis of clionasterol is believed to follow the general isoprenoid pathway, starting from acetyl-CoA. The pathway can be broadly divided into three stages: the formation of the isoprene unit, the synthesis of squalene, and the cyclization and modification of squalene to form clionasterol.

From Acetyl-CoA to Squalene

This initial part of the pathway is highly conserved across eukaryotes and involves the production of the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), via the mevalonate pathway. These units are then sequentially condensed to form the 30-carbon linear hydrocarbon, squalene.

Cyclization of Squalene to Cycloartenol

In photosynthetic organisms and some marine invertebrates, the first cyclic sterol precursor is cycloartenol, formed from the cyclization of 2,3-oxidosqualene by the enzyme cycloartenol synthase. This contrasts with the lanosterol-mediated pathway in fungi and vertebrates.

Conversion of Cycloartenol to Clionasterol

This part of the pathway involves a series of demethylations, isomerizations, and alkylations. A critical step is the introduction of an ethyl group at the C-24 position of the sterol side chain. This is achieved through two successive methylation reactions catalyzed by S-adenosyl-L-methionine (SAM)-dependent sterol methyltransferases (SMTs).

The proposed sequence of intermediates from cycloartenol to clionasterol is detailed below. It is important to note that the exact order of all reactions and all intermediates have not been definitively established in a single clionasterol-producing organism and are based on known sterol biosynthetic pathways in plants and other marine invertebrates.

.

Caption: Proposed biosynthetic pathway of Clionasterol from Acetyl-CoA.

The Final Step: Acetylation of Clionasterol

The conversion of clionasterol to this compound is catalyzed by a sterol acetyltransferase. While the specific enzyme responsible for this reaction in sponges has not yet been identified, two main classes of enzymes are known to catalyze such reactions in other eukaryotes:

-

Acyl-CoA:sterol acyltransferases (ASATs): These enzymes utilize fatty acyl-CoAs as the acyl donor.

-

Phospholipid:sterol acyltransferases (PSATs): These enzymes transfer an acyl group from a phospholipid to the sterol.

Given that the product is an acetate ester, it is plausible that an acetyl-CoA-dependent acetyltransferase is involved. Research in yeast has identified an alcohol acetyltransferase (ATF2) responsible for sterol acetylation.[1][2] A similar enzyme may be present in marine invertebrates.

.

Caption: The proposed enzymatic acetylation of Clionasterol.

Quantitative Data

Direct quantitative data on the enzyme kinetics and reaction rates for the biosynthesis of clionasterol and this compound are currently limited in the scientific literature. However, studies on the sterol composition of various sponges provide valuable information on the relative abundance of these compounds.

Table 1: Sterol Composition of Selected Marine Sponges

| Sponge Species | Clionasterol (% of total sterols) | This compound (% of total sterols) | Other Major Sterols | Reference |

| Thenea muricata | Not Reported | Not Reported | 24-methylencholesterol (12.2%), episterol (11.4%), brassicasterol (12.1%) | [1] |

| Aplysina sp. | Not Reported | Not Reported | High proportions of β-sitosterol and stigmasterol | [3] |

| Fascaplysinopsis sp. | Present (in Δ⁵,⁷ form) | Not Reported | 24-methylcholesta-5,7,22E-trien-3β-ol (19.5%), cholesta-5,7,22E-trien-3β-ol (12.2%) | [4] |

Note: Data on the absolute or relative abundance of this compound is scarce. The presence of clionasterol suggests the potential for its acetylation.

Experimental Protocols

Extraction and Analysis of Sterols from Sponge Tissue

This protocol outlines a general method for the extraction and analysis of sterols from sponge tissue, adapted from methodologies described in the literature.

.

Caption: General workflow for sponge sterol extraction and analysis.

Methodology:

-

Sample Preparation: Lyophilize and grind the sponge tissue to a fine powder.

-

Extraction: Extract the powdered tissue with a mixture of dichloromethane and methanol (2:1, v/v) using sonication. Centrifuge and collect the supernatant. Repeat the extraction multiple times.

-

Saponification: To analyze total sterols (free and esterified), the crude lipid extract is saponified using a solution of potassium hydroxide in methanol. This process hydrolyzes the sterol esters to free sterols.

-

Extraction of Non-saponifiable Lipids: The non-saponifiable lipids, including the free sterols, are extracted from the saponified mixture using an organic solvent such as n-hexane.

-

Purification: The crude sterol fraction is purified using thin-layer chromatography (TLC) or column chromatography on silica gel.

-

Derivatization: For gas chromatography-mass spectrometry (GC-MS) analysis, the hydroxyl group of the sterols is typically derivatized to a trimethylsilyl (TMS) ether to increase volatility.

-

Analysis: The derivatized sterols are analyzed by GC-MS to identify and quantify the individual sterols based on their retention times and mass fragmentation patterns. High-performance liquid chromatography (HPLC) can also be used for the analysis of underivatized sterols.

Assay for Sterol Acetyltransferase Activity

This protocol is a proposed method for detecting and characterizing sterol acetyltransferase activity in sponge cell-free extracts, based on analogous assays in other organisms.

Methodology:

-

Preparation of Cell-Free Extract: Homogenize fresh sponge tissue in a suitable buffer (e.g., phosphate buffer with protease inhibitors) on ice. Centrifuge at low speed to remove cell debris, followed by a high-speed centrifugation to pellet membranes. The microsomal fraction (pellet) is expected to contain membrane-bound acetyltransferases.

-

Assay Mixture: The reaction mixture should contain:

-

Sponge microsomal protein extract.

-

Clionasterol (as the substrate).

-

[¹⁴C]-Acetyl-CoA (as the radiolabeled acyl donor).

-

Buffer to maintain pH.

-

-

Reaction: Incubate the reaction mixture at an optimal temperature (e.g., 25-30°C) for a defined period.

-

Extraction of Lipids: Stop the reaction by adding a solvent mixture (e.g., chloroform:methanol) and extract the lipids.

-

Analysis: Separate the lipids by TLC. The plate should include standards for clionasterol and this compound.

-

Detection: Visualize the radioactive spots corresponding to [¹⁴C]-clionasterol acetate by autoradiography or a phosphorimager. The amount of product formed can be quantified by scintillation counting of the scraped radioactive spot.

Conclusion and Future Directions

The biosynthesis of this compound in marine invertebrates represents a fascinating area of natural product chemistry. While the general framework of the pathway can be inferred from our understanding of sterol biosynthesis in other eukaryotes, significant research is still required to elucidate the specific enzymes and intermediates involved, particularly the final acetylation step. The identification and characterization of the putative sterol acetyltransferase from a this compound-producing organism would be a significant advancement. The protocols and data presented in this guide provide a foundation for researchers to further investigate this pathway, potentially leading to the discovery of novel enzymes and bioactive compounds with applications in medicine and biotechnology.

References

Physical and chemical properties of Clionasterol acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clionasterol acetate, a naturally occurring phytosterol derivative, has garnered interest within the scientific community for its potential therapeutic applications. As a member of the sterol family, it shares a structural resemblance to cholesterol and other key biological molecules, suggesting a likelihood of significant bioactivity. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, methodologies for its isolation and characterization, and an exploration of its potential biological activities and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

This compound is the acetylated form of clionasterol, a common phytosterol found in various marine and terrestrial organisms. The addition of the acetate group modifies its polarity and may influence its biological activity and pharmacokinetic profile. The comprehensive physical and chemical properties of this compound are summarized below.

Identification and Structure

| Property | Value | Source |

| IUPAC Name | [(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5S)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | PubChem[1] |

| CAS Number | 4651-54-1 | NIST[2][3] |

| Molecular Formula | C₃₁H₅₂O₂ | PubChem[1], NIST[2][3] |

| SMILES | CC--INVALID-LINK--[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC--INVALID-LINK--OC(=O)C)C)C">C@@HC(C)C | PubChem[1] |

| InChI | InChI=1S/C31H52O2/c1-8-23(20(2)3)10-9-21(4)27-13-14-28-26-12-11-24-19-25(33-22(5)32)15-17-30(24,6)29(26)16-18-31(27,28)7/h11,20-21,23,25-29H,8-10,12-19H2,1-7H3/t21-,23+,25+,26+,27-,28+,29+,30+,31-/m1/s1 | PubChem[1] |

Physicochemical Data

| Property | Value | Method | Source |

| Molecular Weight | 456.7 g/mol | Computed | PubChem[1] |

| XLogP3 | 9.9 | Computed | PubChem[1] |

| Normal Boiling Point | 553.7 ± 25.0 °C | Predicted | Cheméo[4] |

| Normal Melting Point | 142.5 ± 20.0 °C | Predicted | Cheméo[4] |

| Water Solubility | 1.48e-09 mg/L | Predicted | Cheméo[4] |

| Hydrogen Bond Donors | 0 | Computed | PubChem[1] |

| Hydrogen Bond Acceptors | 2 | Computed | PubChem[1] |

| Rotatable Bonds | 8 | Computed | PubChem[1] |

Spectral Data

| Spectrum Type | Key Data Points | Source |

| GC-MS | Kovats Retention Index (non-polar column): 3355 | NIST[2] |

| ¹³C NMR | Data available in PubChem | PubChem[1] |

Experimental Protocols

A standardized, detailed protocol for the isolation and purification of this compound is not universally established. However, based on methodologies employed for the separation of similar phytosterols from natural sources, a general workflow can be proposed.

General Workflow for Isolation and Purification

Detailed Methodologies

1. Extraction:

-

Sample Preparation: The source material (e.g., marine sponge or plant matter) is thoroughly washed, dried, and ground into a fine powder to increase the surface area for solvent extraction.

-

Maceration: The powdered material is soaked in an organic solvent, such as ethyl acetate or methanol, for an extended period (e.g., 48-72 hours) at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.

-

Concentration: The resulting extracts are filtered and combined. The solvent is then removed under reduced pressure using a rotary evaporator to yield a crude extract.

2. Fractionation and Purification:

-

Column Chromatography: The crude extract is subjected to column chromatography using a stationary phase like silica gel.

-

Elution: A solvent system with a gradient of increasing polarity (e.g., a mixture of n-hexane and ethyl acetate, starting with a low concentration of ethyl acetate and gradually increasing) is used to elute the compounds from the column.

-

Fraction Collection and Analysis: Fractions are collected systematically and monitored by Thin Layer Chromatography (TLC) to identify those containing compounds with similar retention factors (Rf values). Fractions with the desired compound are pooled.

-

Recrystallization: The pooled fractions are further purified by recrystallization from a suitable solvent to obtain pure this compound crystals.

3. Structure Elucidation:

-

The identity and purity of the isolated compound are confirmed using modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Biological Activity and Signaling Pathways

While direct experimental evidence for the biological activities of this compound is limited, the activities of its parent compound, clionasterol, and other related phytosterols provide strong indications of its potential therapeutic effects, particularly in the areas of anti-inflammatory and anti-cancer activities.

Anti-Inflammatory and Antioxidant Effects

Clionasterol has demonstrated both antioxidant and anti-inflammatory properties. It has been shown to inhibit the generation of reactive oxygen species (ROS) and reduce the production of nitric oxide (NO). The anti-inflammatory actions of many phytosterols are mediated through the inhibition of key inflammatory pathways, such as the NF-κB signaling cascade.

Potential Inhibition of the NF-κB Signaling Pathway by this compound

Potential Anti-Cancer Activity

Many natural products, including phytosterols, exert anti-cancer effects by modulating signaling pathways that are often dysregulated in cancer cells, such as the PI3K/Akt/mTOR pathway. This pathway is crucial for cell growth, proliferation, and survival. Inhibition of this pathway can lead to cell cycle arrest and apoptosis in cancer cells. Clionasterol has been reported to inhibit the PI3K/Akt pathway.

Hypothesized Inhibition of the PI3K/Akt/mTOR Signaling Pathway by this compound

Cytotoxicity in Cancer Cell Lines

While specific IC₅₀ values for this compound against various cancer cell lines are not yet widely reported, studies on similar phytosterols suggest potential cytotoxic activity. For drug development purposes, it is crucial to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of cancer cell lines. A representative table for presenting such data is provided below.

| Cell Line | Cancer Type | IC₅₀ (µM) |

| A549 | Lung Carcinoma | Data not available |

| HepG2 | Liver Carcinoma | Data not available |

| MCF-7 | Breast Carcinoma | Data not available |

| DU145 | Prostate Carcinoma | Data not available |

Future research should focus on performing cytotoxicity assays, such as the MTT assay, to populate this table and quantify the anti-proliferative effects of this compound.

Conclusion and Future Directions

This compound is a promising natural product with the potential for significant therapeutic applications, particularly in the realms of anti-inflammatory and anti-cancer therapies. While its physical and chemical properties are partially characterized, further experimental validation is required. The proposed isolation and purification protocols provide a solid foundation for obtaining this compound from natural sources for further study. The likely modulation of key signaling pathways such as NF-κB and PI3K/Akt/mTOR by this compound warrants in-depth investigation.

Future research efforts should be directed towards:

-

Experimental determination of the physical properties of this compound, including its melting point, boiling point, and solubility in various solvents.

-

Optimization of isolation and purification protocols to improve yield and purity.

-

In-depth biological evaluation , including cytotoxicity screening against a broad panel of cancer cell lines, and mechanistic studies to confirm its effects on the NF-κB and PI3K/Akt/mTOR signaling pathways.

-

In vivo studies in animal models to assess the efficacy, safety, and pharmacokinetic profile of this compound.

A comprehensive understanding of these aspects will be crucial for the potential development of this compound as a novel therapeutic agent.

References

Clionasterol Acetate: A Technical Guide on its Putative Biological Role in Marine Invertebrates and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

October 28, 2025

Abstract

Clionasterol, a prominent phytosterol found in various marine invertebrates, has garnered significant scientific interest due to its diverse biological activities. While research has primarily focused on the parent compound, its acetylated form, clionasterol acetate, represents a promising yet understudied derivative with potential applications in pharmacology and drug development. This technical guide consolidates the current understanding of clionasterol's biological roles, providing a comprehensive overview of its putative anti-inflammatory, antioxidant, and antimicrobial properties. By extension, this document extrapolates the likely bioactivities of this compound, offering detailed experimental protocols and exploring potential signaling pathways to guide future research and development efforts.

Introduction

Marine invertebrates are a rich source of novel bioactive compounds, with sterols being a particularly abundant and diverse class of molecules. Clionasterol (γ-sitosterol) is a phytosterol commonly isolated from marine organisms, including sponges and algae.[1][2] It plays a crucial role in maintaining the structure and function of cellular membranes in these organisms.[1] Emerging research has highlighted the therapeutic potential of clionasterol, demonstrating its antibacterial, antifungal, anti-inflammatory, and cholesterol-lowering effects.[1][3]

Acetylation is a common chemical modification of sterols that can alter their bioavailability and biological activity. While specific data on this compound is scarce, the well-documented bioactivities of clionasterol suggest that its acetylated counterpart may exhibit similar or even enhanced pharmacological properties. This guide aims to provide a foundational resource for researchers interested in exploring the therapeutic potential of this compound.

Chemical Structure

Clionasterol is a C29 phytosterol characterized by a poriferast-5-ene skeleton with a β-hydroxy group at the C-3 position.[1] this compound is the resulting ester following the acetylation of this hydroxyl group.

Biological Role of Clionasterol and Putative Role of this compound

Based on the documented activities of clionasterol, the following biological roles are proposed for this compound, warranting further investigation.

Anti-inflammatory and Antioxidant Activity

Clionasterol has demonstrated significant anti-inflammatory and antioxidant properties.[3][4] A clionasterol-rich fraction from the green algae Caulerpa racemosa was found to protect skin cells from particulate matter-induced damage by inhibiting oxidative stress and apoptosis.[4][5][6] This was achieved by downregulating the production of intracellular reactive oxygen species (ROS) and mitigating the activation of apoptotic signaling pathways.[4][5] Fucosterol, a structurally similar phytosterol, has been shown to exert its anti-inflammatory effects by suppressing the NF-κB/p38 signaling pathway.[3] It is plausible that clionasterol and its acetate derivative share similar mechanisms of action.

Table 1: Quantitative Data on the Antioxidant and Anti-inflammatory Activities of Clionasterol-Containing Fractions

| Sample | Assay | Cell Line | Concentration | Effect | Reference |

| Clionasterol-rich hexane fraction (CRHF2) | DCF-DA | HaCaT | 25 µg/mL | Reduced PM-induced intracellular ROS by ~50% | [4] |

| CRHF2 | MitoSOX Red | HaCaT | 25 µg/mL | Reduced PM-induced mitochondrial ROS by ~45% | [4] |

| CRHF2 | Annexin V-FITC/PI | HaCaT | 25 µg/mL | Reduced PM-induced apoptotic bodies by ~40% | [4] |

| CRHF2 | Western Blot | HaCaT | 25 µg/mL | Downregulated Bax, cleaved caspase-3; Up-regulated Bcl-2 | [4] |

Antimicrobial Activity

Clionasterol has been reported to possess both antibacterial and antifungal properties, suggesting its potential as a natural antimicrobial agent.[1][4] The exact mechanisms underlying these activities are not yet fully elucidated but may involve the disruption of microbial cell membranes, similar to other sterols.

Experimental Protocols

The following protocols are provided as a guide for the isolation, acetylation, and biological evaluation of this compound.

Isolation and Purification of Clionasterol

Clionasterol can be isolated from various marine sources, such as sponges of the genus Cliona or algae like Caulerpa racemosa.[4][7]

-

Extraction: The dried and ground biological material is extracted with a suitable organic solvent, such as methanol or ethanol.[4][8]

-

Fractionation: The crude extract is then subjected to solvent-solvent partitioning using a sequence of solvents with increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and water) to separate compounds based on their polarity.[4]

-

Chromatography: The fraction enriched with clionasterol (typically the less polar fraction like n-hexane) is further purified using column chromatography (e.g., silica gel) with a gradient elution system.[4][8]

-

Identification: The purified clionasterol is identified and characterized using spectroscopic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]

Acetylation of Clionasterol

This protocol describes a standard method for the acetylation of sterols.[9]

-

Reaction Setup: Dissolve the purified clionasterol in pyridine in a reaction vial.

-

Reagent Addition: Add acetic anhydride to the solution.

-

Incubation: Heat the reaction mixture at 70°C for 30 minutes.

-

Work-up: Cool the reaction mixture and evaporate the reagents under a stream of nitrogen. The residue, containing this compound, can be further purified if necessary by chromatography.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages

-

Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Induce inflammation by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells and incubate for 24 hours.

-

NO Measurement: Measure the amount of nitric oxide in the culture supernatant using the Griess reagent.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control.

Cytotoxicity Assay: MTT Assay

This assay is crucial to determine the cytotoxic effects of the compound on various cell lines.

-

Cell Seeding: Seed cells (e.g., cancer cell lines or normal cell lines) in a 96-well plate at an appropriate density and incubate for 24 hours.

-

Treatment: Treat the cells with a range of concentrations of this compound and incubate for 24-48 hours.

-

MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the untreated control.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of the compound.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacteria or fungi).

-

Serial Dilution: Prepare two-fold serial dilutions of this compound in a 96-well microtiter plate containing appropriate broth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Putative Signaling Pathways

The biological activities of phytosterols are often mediated through the modulation of key signaling pathways. Based on the known effects of clionasterol and other related sterols, the following pathways are proposed as potential targets for this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in regulating cellular processes such as proliferation, differentiation, and apoptosis.[10] Dysregulation of this pathway is often associated with cancer.[10] Some phytosterols have been shown to affect the MAPK pathway.[11]

Caption: Putative modulation of the MAPK signaling pathway by this compound.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a central role in inflammation.[12][13] The inhibition of this pathway is a key target for anti-inflammatory drug development. The anti-inflammatory effects of some phytosterols are attributed to their ability to suppress NF-κB activation.[3]

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Conclusion and Future Directions

Clionasterol, a prevalent sterol in marine invertebrates, exhibits a range of promising biological activities. While direct evidence for the bioactivity of this compound is currently lacking, its structural similarity to the parent compound strongly suggests a similar pharmacological profile. This technical guide provides a framework for future research into this compound, offering detailed protocols for its study and highlighting potential molecular targets. Further investigation is warranted to isolate and characterize this compound from natural sources or through synthesis, and to comprehensively evaluate its anti-inflammatory, antioxidant, and antimicrobial properties in various in vitro and in vivo models. Elucidating its precise mechanisms of action, particularly its effects on the MAPK and NF-κB signaling pathways, will be crucial for its development as a potential therapeutic agent.

References

- 1. Buy Clionasterol | 83-47-6 [smolecule.com]

- 2. Clionasterol | biochemistry | Britannica [britannica.com]

- 3. Anti-Inflammatory and Antioxidant Activities of Lipophilic Fraction from Liriope platyphylla Seeds Using Network Pharmacology, Molecular Docking, and In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clionasterol-Rich Fraction of Caulerpa racemosa against Particulate Matter-Induced Skin Damage via Inhibition of Oxidative Stress and Apoptosis-Related Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clionasterol-Rich Fraction of Caulerpa racemosa against Particulate Matter-Induced Skin Damage via Inhibition of Oxidative Stress and Apoptosis-Related Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of phytosterols on cholesterol metabolism and MAP kinase in MDA-MB-231 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. youtube.com [youtube.com]

A Comprehensive Review of the Literature on Clionasterol and its Acetate Derivative

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct research on Clionasterol acetate is limited. This document provides a detailed review of the available literature on its parent compound, clionasterol, as a scientifically-grounded proxy. It is hypothesized that this compound may exhibit similar, and potentially enhanced, biological activities due to altered physicochemical properties such as bioavailability.

Introduction

Clionasterol, a phytosterol primarily found in marine organisms, has garnered significant interest within the scientific community for its diverse and potent biological activities.[1] As a member of the sterol class of lipids, clionasterol plays a crucial role in the cellular membranes of these organisms. Its intriguing molecular structure has led to investigations into its potential as a therapeutic agent, with studies highlighting its anti-inflammatory, anticancer, antibacterial, antifungal, and cholesterol-lowering properties.[1] This technical guide provides a comprehensive overview of the existing literature on clionasterol, with a focus on its quantitative data, experimental methodologies, and known signaling pathway interactions. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C29H50O | [1] |

| Molar Mass | 414.7 g/mol | |

| Class | Phytosterol | [1] |

| Solubility | Soluble in organic solvents like ethanol, DMSO, and chloroform | [1] |

Synthesis of this compound

A plausible method for the synthesis of this compound from clionasterol involves a standard acetylation reaction.

Experimental Protocol: Acetylation of Clionasterol

Materials:

-

Clionasterol

-

Acetic anhydride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (HPLC grade)

Procedure:

-

Dissolve clionasterol in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen).

-

To this solution, add an excess of pyridine followed by the dropwise addition of acetic anhydride at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

-

Confirm the structure of the final product using techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Biological Activities and Quantitative Data

Research has primarily focused on the biological activities of clionasterol. The following table summarizes the key findings.

| Biological Activity | Assay/Model | Key Findings | Quantitative Data | Reference |

| Anti-inflammatory | Inhibition of complement component C1 | Potent inhibitor of the classical complement pathway. | IC50 = 4.1 µM | |

| Anticancer | Human breast cancer cell line (MCF-7) | Showed cytotoxic activity. | IC50-24h = 157.79 µg/mL, IC50-48h = 120.23 µg/mL (for a sterol fraction containing clionasterol) | |

| PI3K/Akt Pathway Inhibition | Tat-transduced CHME5 cells | Inhibited the activation of PDK1 and its downstream molecules, Akt and GSK3β. | Not specified | [1] |

| Antibacterial & Antifungal | Various pathogens | Demonstrated effectiveness against various pathogens. | Not specified | [1] |

| Cholesterol-lowering | Not specified | Studied for its ability to influence cholesterol metabolism. | Not specified | [1] |

| Skin Protection | Human keratinocytes (HaCaT) and zebrafish model | A clionasterol-rich fraction protected against particulate matter-induced skin damage by inhibiting oxidative stress and apoptosis. | Not specified |

Key Experimental Methodologies

Anti-inflammatory Assay: Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages

This protocol is a representative method for assessing the anti-inflammatory activity of compounds like clionasterol.

Cell Culture and Treatment:

-

Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of clionasterol (or this compound) for 1 hour.

Induction of Inflammation and Nitric Oxide Measurement:

-

Following pre-treatment, stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

-

After the incubation period, collect the cell culture supernatant.

-

Determine the concentration of nitric oxide (NO) in the supernatant using the Griess reagent assay.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the percentage of NO inhibition compared to the LPS-treated control group.

Cell Viability Assay:

-

To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, perform a cell viability assay, such as the MTT assay, in parallel.

-

After the treatment period, add MTT solution to the cells and incubate for 4 hours.

-

Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

Signaling Pathway Analysis: Inhibition of the PI3K/Akt Pathway

Clionasterol has been shown to inhibit the PI3K/Akt signaling pathway, a critical pathway in cell survival and proliferation.[1]

Caption: Inhibition of the PI3K/Akt signaling pathway by Clionasterol.

Experimental Workflow for Investigating PI3K/Akt Pathway Inhibition

Caption: Workflow for analyzing protein phosphorylation in the PI3K/Akt pathway.

Conclusion and Future Directions

The available literature strongly suggests that clionasterol possesses a range of promising biological activities that warrant further investigation for therapeutic applications. Its anti-inflammatory and anticancer effects, coupled with its ability to modulate the critical PI3K/Akt signaling pathway, make it a compelling candidate for drug development.

Future research should focus on several key areas:

-

Direct evaluation of this compound: It is imperative to conduct studies specifically on the acetylated form to determine if it retains or enhances the biological activities of the parent compound.

-

In-depth mechanistic studies: Further elucidation of the molecular mechanisms underlying the observed biological effects is necessary.

-

Pharmacokinetic and toxicological profiling: Comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies are essential to assess the drug-like properties and safety of clionasterol and its derivatives.

-

In vivo efficacy studies: Well-designed animal studies are required to validate the in vitro findings and to evaluate the therapeutic potential in relevant disease models.

References

In Vitro Antioxidant Effects of Clionasterol and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Phytosterols, a group of naturally occurring compounds found in plants, have garnered significant attention for their diverse biological activities, including their potential as antioxidant agents. Clionasterol, a prominent phytosterol found in various marine and terrestrial plants, has been investigated for its ability to counteract oxidative stress. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous chronic diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer.

The antioxidant properties of clionasterol are attributed to its chemical structure, which enables it to scavenge free radicals and modulate cellular antioxidant defense mechanisms. While research has focused on clionasterol and clionasterol-rich fractions, the antioxidant potential of its esterified form, clionasterol acetate, remains an area for future investigation. This guide will synthesize the existing knowledge on clionasterol's antioxidant effects and provide a framework for future research into its derivatives.

Experimental Protocols for In Vitro Antioxidant Assays

To evaluate the antioxidant potential of compounds like clionasterol, a variety of in vitro assays are employed. These assays can be broadly categorized into two types: those that measure radical scavenging activity and those that assess the inhibition of lipid peroxidation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to determine the free radical scavenging capacity of a compound. The principle of this assay is based on the reduction of the stable free radical DPPH in the presence of an antioxidant.

Protocol:

-

A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol.

-

Test samples of Clionasterol are prepared at various concentrations.

-

An aliquot of the test sample is mixed with the DPPH solution.

-

The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

The absorbance of the solution is measured spectrophotometrically at a wavelength of approximately 517 nm.

-

A decrease in absorbance indicates the radical scavenging activity of the sample.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay is another common method for assessing antioxidant activity. It is based on the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).

Protocol:

-

The ABTS radical cation is generated by reacting ABTS stock solution (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

-

The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Test samples of Clionasterol are prepared at various concentrations.

-

An aliquot of the test sample is added to the diluted ABTS•+ solution.

-

The absorbance is recorded at 734 nm after a specific incubation time (e.g., 6 minutes).

-

The percentage of inhibition of ABTS•+ is calculated using the same formula as for the DPPH assay.

-

The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test sample to that of Trolox, a water-soluble vitamin E analog.

Lipid Peroxidation Inhibition Assay

This assay evaluates the ability of a compound to inhibit the oxidation of lipids, a key process in cellular damage. Lipid peroxidation can be induced by various agents, and the extent of oxidation is measured by quantifying the formation of byproducts like malondialdehyde (MDA).

Protocol:

-

A lipid-rich substrate, such as a tissue homogenate (e.g., rat liver microsomes) or a linoleic acid emulsion, is used.

-

Lipid peroxidation is induced by adding an initiator, such as ferrous sulfate/ascorbate or AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

-

The test compound (Clionasterol) is added to the reaction mixture at different concentrations.

-

The mixture is incubated at 37°C for a specific duration.

-

The reaction is stopped, and the amount of MDA formed is determined using the thiobarbituric acid reactive substances (TBARS) method. This involves reacting MDA with thiobarbituric acid (TBA) to form a colored complex that can be measured spectrophotometrically (at ~532 nm) or fluorometrically.

-

The percentage of inhibition of lipid peroxidation is calculated by comparing the MDA levels in the presence and absence of the test compound.

Data Presentation

Currently, there is a lack of specific quantitative data, such as IC50 values, for the in vitro antioxidant activity of pure This compound . However, studies on clionasterol and clionasterol-rich fractions have demonstrated notable antioxidant effects.

A study on a clionasterol-rich fraction from the seaweed Caulerpa racemosa showed a significant dose-dependent reduction in intracellular and mitochondrial reactive oxygen species (ROS) levels in human keratinocytes.[1] While this study did not report IC50 values from cell-free radical scavenging assays, the observed cellular antioxidant effects are promising.

| Compound/Extract | Assay | Model System | Observed Effect | Quantitative Data | Reference |

| Clionasterol-rich fraction | Intracellular ROS | Human Keratinocytes (HaCaT cells) | Downregulation of ROS levels | Data presented as percentage of control, no IC50 values reported. | [1] |

| Clionasterol-rich fraction | Mitochondrial ROS | Human Keratinocytes (HaCaT cells) | Downregulation of mitochondrial ROS levels | Data presented as percentage of control, no IC50 values reported. | [1] |

Table 1: Summary of In Vitro Antioxidant Data for Clionasterol-Rich Fractions

Further research is required to isolate pure clionasterol and this compound and to determine their specific antioxidant capacities using standardized assays like DPPH, ABTS, and lipid peroxidation inhibition assays to establish their IC50 values.

Mandatory Visualizations

Experimental Workflow for In Vitro Antioxidant Assays

Caption: General experimental workflow for in vitro antioxidant capacity determination.

Potential Signaling Pathway: The Keap1-Nrf2 Pathway

A plausible mechanism by which antioxidant compounds like clionasterol may exert their protective effects is through the activation of the Keap1-Nrf2 signaling pathway. This pathway is a master regulator of the cellular antioxidant response.

Caption: The Keap1-Nrf2 signaling pathway as a potential target for antioxidants.

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. In the presence of oxidative stress or antioxidant compounds, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, leading to the upregulation of a battery of antioxidant and detoxification enzymes, thereby enhancing the cell's capacity to combat oxidative stress.

Conclusion and Future Directions

The available evidence suggests that clionasterol possesses promising antioxidant properties, primarily demonstrated through its ability to reduce cellular ROS levels. However, a significant knowledge gap exists regarding the specific in vitro antioxidant capacity of this compound. Future research should focus on:

-

Isolation and purification of clionasterol and this compound to enable rigorous in vitro testing.

-

Determination of IC50 values using standardized antioxidant assays such as DPPH, ABTS, and lipid peroxidation inhibition assays.

-

Elucidation of the underlying molecular mechanisms , including the investigation of the role of the Keap1-Nrf2 signaling pathway and other potential cellular targets.

A thorough understanding of the antioxidant effects of clionasterol and its derivatives will be crucial for harnessing their therapeutic potential in the prevention and treatment of oxidative stress-related diseases.

References

Potential Cytotoxic Activity of Clionasterol Acetate Against Cancer Cell Lines: A Technical Guide for Researchers

Abstract

Clionasterol, a phytosterol found predominantly in marine organisms, has garnered interest for its potential bioactivities. While the anticancer properties of various phytosterols are under active investigation, the specific cytotoxic effects of Clionasterol acetate on cancer cell lines remain a nascent field of study. This technical guide synthesizes the available information on Clionasterol and related compounds to build a strong rationale for investigating this compound as a potential anti-cancer agent. We provide a comprehensive overview of its potential mechanism of action, focusing on the PI3K/Akt signaling pathway, and offer detailed experimental protocols for researchers to validate its efficacy. This document is intended to serve as a foundational resource for scientists and drug development professionals interested in exploring the therapeutic potential of this marine-derived compound.

Introduction

Marine sponges are a prolific source of novel bioactive compounds, including a diverse array of sterols with potential applications in cancer therapy. Among these, Clionasterol, a C-24 epimer of β-sitosterol, has been identified in various marine algae and sponges. While research on a Clionasterol-rich fraction has suggested its involvement in modulating cellular pathways related to apoptosis and oxidative stress, the cytotoxic potential of its acetylated form, this compound, against cancer cells is yet to be thoroughly elucidated.

Acetylation is a common chemical modification that can alter the lipophilicity and bioavailability of a compound, potentially enhancing its cellular uptake and therapeutic efficacy. This guide explores the hypothesized cytotoxic activity of this compound, proposing a mechanism of action centered on the inhibition of the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation that is often dysregulated in cancer.

Proposed Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial mediator of cell growth, proliferation, survival, and angiogenesis in many types of cancer.[1][2][3][4] Its constitutive activation is a hallmark of numerous malignancies, making it a prime target for anticancer drug development. We hypothesize that this compound may exert its cytotoxic effects by inhibiting this key survival pathway.

The proposed mechanism involves the following steps:

-

Inhibition of PI3K/Akt Activation: this compound may directly or indirectly inhibit the phosphorylation and subsequent activation of Akt.

-

Modulation of Bcl-2 Family Proteins: Inhibition of Akt would lead to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax.[5][6][7][8] This shift in the Bax/Bcl-2 ratio would increase mitochondrial membrane permeability.

-

Caspase Cascade Activation: The disruption of the mitochondrial membrane potential would trigger the release of cytochrome c into the cytoplasm, leading to the activation of caspase-9, the initiator caspase in the intrinsic apoptotic pathway. Caspase-9 would then activate effector caspases, such as caspase-3, which execute the final stages of apoptosis.

The following diagram illustrates this proposed signaling pathway:

Data Presentation: Hypothetical Cytotoxic Activity

To guide researchers in their investigations, the following tables present hypothetical quantitative data for the cytotoxic activity of this compound against a panel of human cancer cell lines.

Table 1: Hypothetical IC50 Values of this compound

| Cancer Cell Line | Tissue of Origin | Hypothetical IC50 (µM) after 48h |

| MCF-7 | Breast Adenocarcinoma | 25.5 |

| MDA-MB-231 | Breast Adenocarcinoma | 18.2 |

| A549 | Lung Carcinoma | 32.8 |

| HCT116 | Colon Carcinoma | 21.4 |

| PC-3 | Prostate Adenocarcinoma | 15.7 |

| HepG2 | Hepatocellular Carcinoma | 28.9 |

Table 2: Hypothetical Apoptosis Induction by this compound in PC-3 Cells (at 48h)

| Treatment Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| 0 (Control) | 2.1 ± 0.5 | 1.5 ± 0.3 |

| 10 | 15.8 ± 1.2 | 5.2 ± 0.8 |

| 20 | 35.2 ± 2.5 | 12.7 ± 1.5 |

| 40 | 55.6 ± 3.1 | 25.4 ± 2.2 |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the cytotoxic activity of this compound.

Synthesis of this compound

A plausible method for the synthesis of this compound from Clionasterol is as follows:

-

Dissolution: Dissolve Clionasterol in a suitable solvent such as pyridine or dichloromethane.

-

Acetylation: Add acetic anhydride to the solution in excess. The reaction can be catalyzed by the addition of a small amount of 4-dimethylaminopyridine (DMAP).

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by adding water or a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure this compound.

-

Characterization: Confirm the structure of the synthesized this compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 103 to 1 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) and incubate for 24, 48, and 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 106 cells/mL.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis

Western blotting is used to detect changes in the expression of apoptosis-related proteins.

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Akt, p-Akt, Bcl-2, Bax, cleaved caspase-9, cleaved caspase-3, and β-actin (as a loading control) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the information available on Clionasterol and the known effects of acetylation on drug efficacy provide a strong foundation for investigating this compound as a potential cytotoxic agent against cancer cells. The proposed mechanism of action, centered on the inhibition of the PI3K/Akt signaling pathway, offers a clear and testable hypothesis. The experimental protocols detailed in this guide provide a roadmap for researchers to systematically evaluate the anticancer potential of this marine-derived compound. Future studies should focus on validating the cytotoxic and apoptotic effects of this compound across a broad range of cancer cell lines, followed by in vivo studies to assess its therapeutic efficacy and safety in preclinical models. Such research will be instrumental in determining the potential of this compound as a novel lead compound in cancer drug discovery.

References

- 1. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 5. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Low expression of pro-apoptotic Bcl-2 family proteins sets the apoptotic threshold in Waldenström macroglobulinemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. discovery.researcher.life [discovery.researcher.life]

Unlocking the Viral Fortress: A Technical Guide to the Antiviral Potential of Sterol Acetates from Marine Algae

For Immediate Release

[City, State] – [Date] – As the global scientific community continues its relentless pursuit of novel antiviral agents, a promising frontier is emerging from the depths of our oceans. This technical guide delves into the antiviral potential of sterol acetates, a class of natural compounds found in marine algae, with a particular focus on constituents isolated from Codium species, such as Clionasterol acetate. While direct antiviral data on this compound remains limited, the significant antiviral activity of extracts from its source organisms warrants a closer examination of its potential role and the broader implications for drug discovery.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a summary of available data, detailed experimental methodologies for antiviral screening, and visual representations of key experimental workflows and potential mechanisms of action.

Introduction: The Untapped Antiviral Reservoir of Marine Algae

Marine organisms, particularly algae, represent a vast and largely unexplored source of bioactive natural products. Among these, sterols and their acetylated derivatives have garnered attention for their diverse biological activities. While research into the antiviral properties of specific marine sterol acetates is still in its nascent stages, preliminary studies on crude extracts of green algae from the genus Codium have demonstrated promising antiviral effects against a range of viruses.

Extracts from Codium fragile have shown inhibitory activity against Herpes Simplex Virus (HSV), Sindbis Virus (SINV), and poliovirus.[1][2] Similarly, extracts of Codium decorticatum have exhibited high activity against HSV-1.[3][4] These findings underscore the potential of Codium species as a source of antiviral compounds, with sterols like Clionasterol being key constituents of these algae.

Quantitative Data on Antiviral Activity

A thorough review of the current scientific literature reveals a notable lack of specific quantitative data (e.g., IC50 and CC50 values) for the antiviral activity of purified this compound. The majority of existing research has focused on the antiviral screening of crude extracts. To facilitate future research and provide a framework for comparison, this section presents a table summarizing the reported antiviral activities of extracts from Codium species.

Table 1: Antiviral Activity of Extracts from Codium Species

| Algal Species | Virus(es) Inhibited | Type of Extract | Reported Activity | Reference(s) |

| Codium fragile | Herpes Simplex Virus (HSV), Sindbis Virus (SINV), Poliovirus | Methanolic | Antiviral activity detected, enhanced by light | [1] |

| Codium fragile (Korean species) | Herpes Simplex Virus (HSV), Sindbis Virus (SINV) | Not specified | Potent activity against both viruses | [2] |

| Codium decorticatum | Herpes Simplex Virus Type 1 (HSV-1) | Organic | 99.9% inhibition | [3][4] |

| Codium tomentosum | Herpes Simplex Virus Type 1 (HSV-1), Herpes Simplex Virus Type 2 (HSV-2), Hepatitis A Virus (HAV-H10), Coxsackie B4 Virus | Aqueous | Low cytotoxicity (CC50 = 0.05 µg/ml on Vero cells) and antiviral activity observed | [5] |

Note: The reported activities are for crude extracts, and the contribution of individual components like this compound to these effects has not been determined.

Experimental Protocols

To aid researchers in the systematic evaluation of sterol acetates and other natural products for antiviral activity, this section provides detailed methodologies for key in vitro assays.

General Workflow for Antiviral Screening

The initial assessment of a compound's antiviral potential typically involves a multi-step process to determine its efficacy and safety.

Caption: A generalized workflow for the screening and initial characterization of novel antiviral compounds.

Cytotoxicity Assay (CC50 Determination)

Prior to assessing antiviral activity, it is crucial to determine the concentration of the test compound that is toxic to the host cells. The 50% cytotoxic concentration (CC50) is a standard measure for this.

Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed host cells (e.g., Vero cells) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.

-

Compound Preparation: Prepare a stock solution of the sterol acetate in a suitable solvent (e.g., DMSO) and make serial dilutions in cell culture medium.

-

Treatment: Remove the old medium from the cells and add 100 µL of the various concentrations of the compound to the wells in triplicate. Include a vehicle control (medium with the same concentration of solvent) and a cell-only control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

CC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the CC50 value using non-linear regression analysis.

Antiviral Activity Assay (IC50 Determination)

This assay determines the concentration of the compound that inhibits viral replication by 50% (IC50).

Protocol: Plaque Reduction Assay

-

Cell Seeding: Seed host cells in a 24-well plate to form a confluent monolayer.

-

Virus Infection: Infect the cell monolayers with a known titer of the virus (e.g., 100 plaque-forming units/well) for 1 hour at 37°C.

-

Compound Treatment: After incubation, remove the virus inoculum and wash the cells with PBS. Add an overlay medium (e.g., DMEM with 2% FBS and 0.5% methylcellulose) containing various non-toxic concentrations of the sterol acetate.

-

Incubation: Incubate the plates at 37°C with 5% CO2 until viral plaques are visible (typically 2-5 days).

-

Plaque Visualization: Fix the cells with 10% formalin and stain with a 0.5% crystal violet solution.

-

Plaque Counting: Count the number of plaques in each well.

-

IC50 Calculation: Calculate the percentage of plaque reduction for each concentration compared to the virus control (no compound). Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

Potential Mechanisms of Action and Signaling Pathways

While the precise antiviral mechanisms of sterol acetates are not well-defined, they could potentially interfere with various stages of the viral life cycle.

Caption: Potential stages of the viral lifecycle that could be targeted by antiviral compounds like sterol acetates.